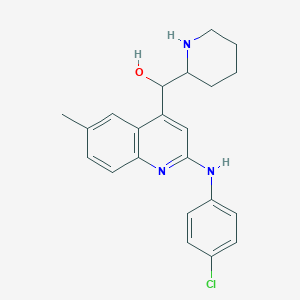
(2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol is a complex organic molecule that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with a 4-chlorophenylamino group, a methyl group, and a piperidin-2-ylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Chlorophenylamino Group: The 4-chlorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where the quinoline core reacts with 4-chloroaniline under basic conditions.
Addition of the Piperidin-2-ylmethanol Moiety: The final step involves the addition of the piperidin-2-ylmethanol group through a reductive amination reaction, where the intermediate quinoline derivative reacts with piperidine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to modify the quinoline core or the piperidin-2-ylmethanol moiety using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the 4-chlorophenylamino group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline core or the piperidin-2-ylmethanol moiety.
科学的研究の応用
(2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol: has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its effects on cellular signaling pathways and its potential as a therapeutic agent for various diseases.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules, providing insights into drug-target interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules.
作用機序
The mechanism of action of (2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these kinases, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
- (2-((4-Chlorophenyl)amino)quinolin-4-yl)(piperidin-2-yl)methanol
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
(2-((4-Chlorophenyl)amino)-6-methylquinolin-4-yl)(piperidin-2-yl)methanol: stands out due to its unique combination of a quinoline core with a 4-chlorophenylamino group and a piperidin-2-ylmethanol moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
50503-69-0 |
|---|---|
分子式 |
C22H24ClN3O |
分子量 |
381.9 g/mol |
IUPAC名 |
[2-(4-chloroanilino)-6-methylquinolin-4-yl]-piperidin-2-ylmethanol |
InChI |
InChI=1S/C22H24ClN3O/c1-14-5-10-19-17(12-14)18(22(27)20-4-2-3-11-24-20)13-21(26-19)25-16-8-6-15(23)7-9-16/h5-10,12-13,20,22,24,27H,2-4,11H2,1H3,(H,25,26) |
InChIキー |
OPHSUDOCLFJDKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(C3CCCCN3)O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione](/img/structure/B12916100.png)
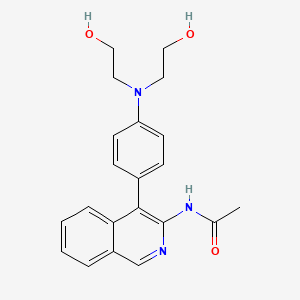

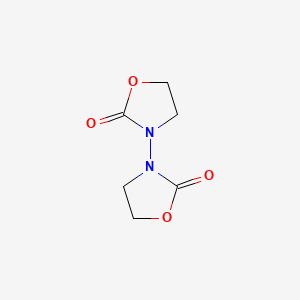
![1,3,4-Thiadiazol-2-amine, 5-[4-(dimethylamino)phenyl]-](/img/structure/B12916125.png)
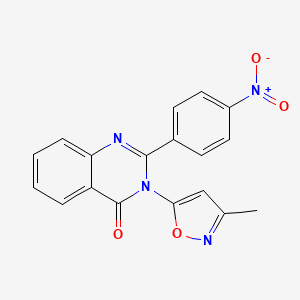
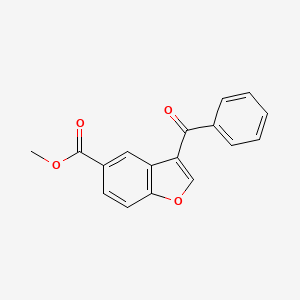
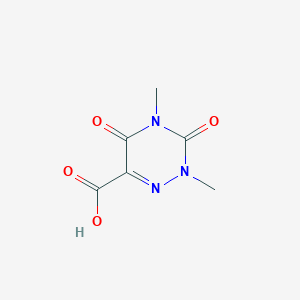
![5-[2-(4-Nitrophenyl)ethyl]-1,3,4-oxadiazol-2(3h)-one](/img/structure/B12916139.png)
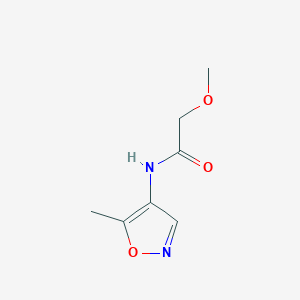

![Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)-](/img/structure/B12916161.png)
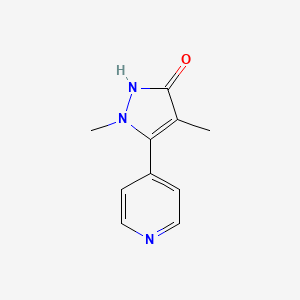
![6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12916168.png)
